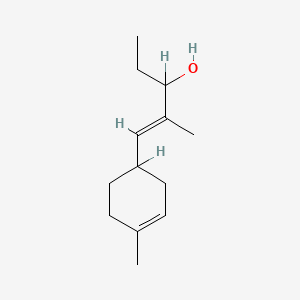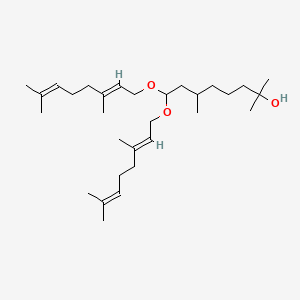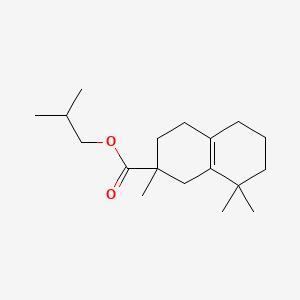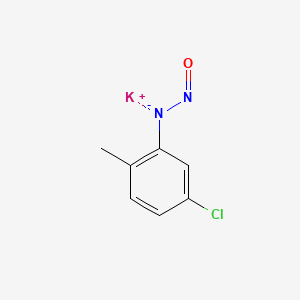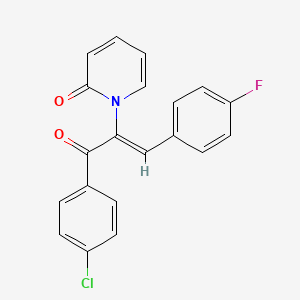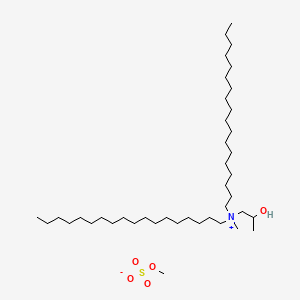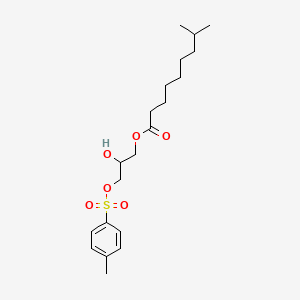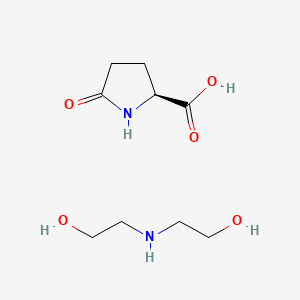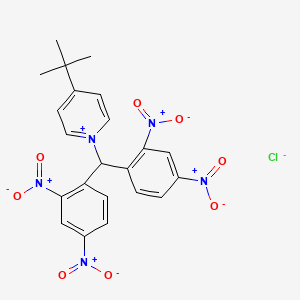
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride is a chemical compound known for its unique structural features and applications in various scientific fields. This compound is characterized by the presence of a pyridinium ring substituted with a tert-butyl group and a bis(2,4-dinitrophenyl)methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride typically involves the reaction of 4-tert-butylpyridine with bis(2,4-dinitrophenyl)methanol under acidic conditions. The reaction proceeds through the formation of an intermediate complex, which is then isolated and purified to obtain the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure the purity and yield of the product. The reaction mixture is then subjected to various purification steps, such as recrystallization or chromatography, to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the pyridinium ring or the bis(2,4-dinitrophenyl)methyl group is modified.
Wissenschaftliche Forschungsanwendungen
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride can be compared with other similar compounds, such as:
Bis(2,4-dinitrophenyl)methylpyridinium chloride: Similar structure but without the tert-butyl group.
4-tert-Butylpyridinium chloride: Similar pyridinium ring but without the bis(2,4-dinitrophenyl)methyl group.
Uniqueness: The presence of both the tert-butyl group and the bis(2,4-dinitrophenyl)methyl group makes this compound unique compared to its analogs. This combination of functional groups contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72964-78-4 |
|---|---|
Molekularformel |
C22H20ClN5O8 |
Molekulargewicht |
517.9 g/mol |
IUPAC-Name |
1-[bis(2,4-dinitrophenyl)methyl]-4-tert-butylpyridin-1-ium;chloride |
InChI |
InChI=1S/C22H20N5O8.ClH/c1-22(2,3)14-8-10-23(11-9-14)21(17-6-4-15(24(28)29)12-19(17)26(32)33)18-7-5-16(25(30)31)13-20(18)27(34)35;/h4-13,21H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YFKPEPUEGRCTQU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC=[N+](C=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


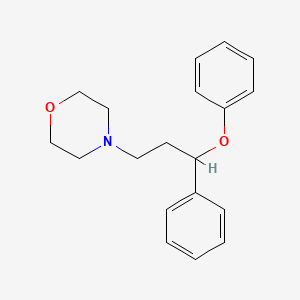
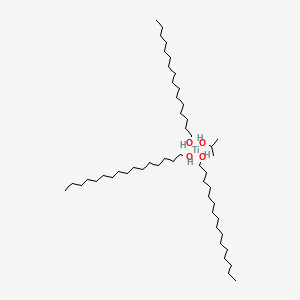
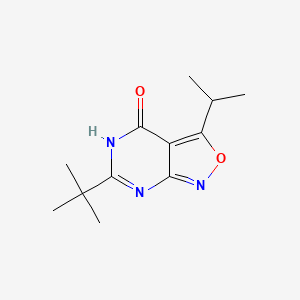
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
